molecular formula C9H12BrNO3 B8402382 5-Bromo-2-methoxy-3-pyridinecarboxaldehyde dimethylacetal

5-Bromo-2-methoxy-3-pyridinecarboxaldehyde dimethylacetal

Cat. No. B8402382
M. Wt: 262.10 g/mol
InChI Key: HVBXNQLPRKLKOP-UHFFFAOYSA-N
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Patent
US06784192B2

Procedure details

2.58 g of 5-bromo-2-methoxy-3-pyridinecarboxaldehyde was dissolved in 30 ml of dichloromethane, a mixture of 9 ml of trimethyl orthoformate and montmorillonite K-10 (3 g) was added thereto, and the mixture was stirred at room temperature for 2 hours. After filtering the reaction solution, the filtrate was evaporated. To the residue was added ethyl acetate, followed by filtering through alumina. The filtrate was evaporated, to give 3.09 g of the title compound as a yellow oil.
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4](C=O)[C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[CH:12]([O:17][CH3:18])([O:15][CH3:16])OC.O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]>ClCCl>[CH3:18][O:17][CH:12]([O:15][CH3:16])[C:4]1[C:5]([O:8][CH3:9])=[N:6][CH:7]=[C:2]([Br:1])[CH:3]=1 |f:2.3.4.5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
2.58 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)OC)C=O
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
3 g
Type
reactant
Smiles
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
After filtering the reaction solution
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
ADDITION
Type
ADDITION
Details
To the residue was added ethyl acetate
FILTRATION
Type
FILTRATION
Details
by filtering through alumina
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C=1C(=NC=C(C1)Br)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.09 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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